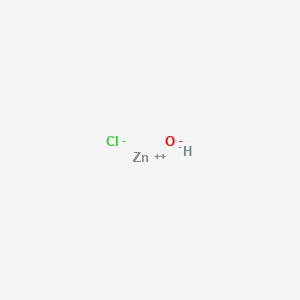

Zinc Chloride Hydroxide

Description

Properties

CAS No. |

55802-61-4 |

|---|---|

Molecular Formula |

ClHOZn |

Molecular Weight |

117.8 g/mol |

IUPAC Name |

zinc;chloride;hydroxide |

InChI |

InChI=1S/ClH.H2O.Zn/h1H;1H2;/q;;+2/p-2 |

InChI Key |

VOSQOLXQDQZVCL-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Zinc chloride hydroxide can be prepared by hydrolysis of a zinc chloride solution in the presence of a base such as sodium hydroxide or ammonia . The reactions are as follows:

- 5 ZnCl₂ + 8 NaOH + H₂O → Zn₅(OH)₈Cl₂·H₂O + 8 NaCl

- 5 ZnCl₂ + 8 NH₃ + 9 H₂O → Zn₅(OH)₈Cl₂·H₂O + 8 NH₄Cl

Chemical Reactions Analysis

Acid-Base Reactivity

Simonkolleite dissolves in mineral acids and reacts with bases, demonstrating amphoteric behavior:

| Reaction Type | Chemical Equation | Outcome | Source |

|---|---|---|---|

| Acid Dissolution | |||

| Forms ZnCl₂ | |||

| Base Reaction | |||

| Precipitates Zn(OH)₂ |

In excess NaOH, Zn(OH)₂ further reacts to form soluble zincate ions (

) .

Thermal Decomposition Pathways

Thermogravimetric and XRD studies reveal a multistep decomposition mechanism:

Above 225°C, ZnO remains as the sole crystalline product, while ZnCl₂ evaporates .

Rehydration and Stability

Scientific Research Applications

Zinc chloride hydroxide has several scientific research applications:

Mechanism of Action

The mechanism of action of zinc chloride hydroxide involves its role as a zinc source. Zinc is a cofactor in many enzymes and mediates several catalytic, structural, and regulatory roles in the body . It is cytoprotective against reactive oxygen species-mediated apoptosis through the action of metallothioneins . Zinc also enhances the up-regulation of A20 mRNA, which decreases NF-kappaB activation, leading to decreased gene expression and generation of pro-inflammatory cytokines .

Comparison with Similar Compounds

Data Tables

Research Findings and Challenges

- Analytical Differentiation: XPS and FT-IR struggle to distinguish Zn₅(OH)₈Cl₂·H₂O from ZnO/Zn(OH)₂ mixtures without reference spectra .

- Thermal Decomposition: Moisture control is critical during Zn₅(OH)₈Cl₂·H₂O calcination to avoid ZnCl₂ volatilization, which reduces ZnO yield .

- Environmental Impact : Hydroxychlorides like Zn₅(OH)₈Cl₂·H₂O mitigate heavy metal leaching in saline industrial effluents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.